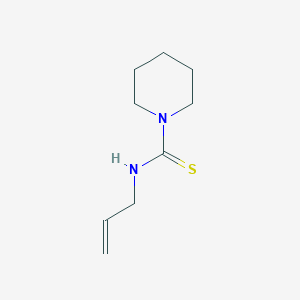
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide, also known as A-PPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide acts by binding to the dopamine transporter and preventing the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the stimulant and euphoric effects associated with 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide use. 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has also been shown to inhibit the reuptake of norepinephrine and serotonin, although to a lesser extent than dopamine.
Biochemical and Physiological Effects
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has been reported to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has also been shown to produce rewarding effects in animal models, indicating its potential for abuse.
Advantages and Limitations for Lab Experiments
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has several advantages as a research tool. It is highly potent and selective for the dopamine transporter, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has several limitations for lab experiments. Its potential for abuse and toxicity make it unsuitable for use in human studies, and its effects on other neurotransmitter systems may complicate interpretation of results.
Future Directions
There are several future directions for research on 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide. One area of interest is the development of novel dopamine transporter inhibitors with improved selectivity and safety profiles. Another area of interest is the use of 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide as a tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction and depression. Additionally, further studies are needed to elucidate the effects of 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide on other neurotransmitter systems and to determine the potential long-term effects of 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide use.
Synthesis Methods
The synthesis method of 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide involves the reaction of 1-benzylpiperidin-4-one with 3-propan-2-ylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of hydrochloric acid. The resulting product is then purified through recrystallization in ethanol. This method has been reported to yield 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide with a purity of up to 99.5%.
Scientific Research Applications
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has been widely used as a research tool in neuroscience and pharmacology. It has been shown to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This property makes 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide a valuable tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and schizophrenia.
properties
IUPAC Name |
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)15-5-4-6-16(11-15)18-17(21)14-7-9-19(10-8-14)13(3)20/h4-6,11-12,14H,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZRFKRLYZLYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)


![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)